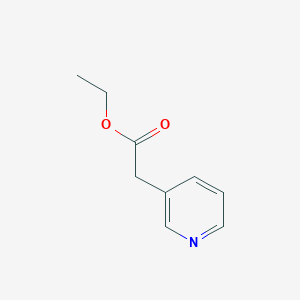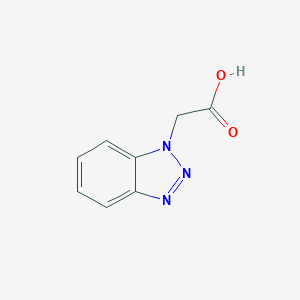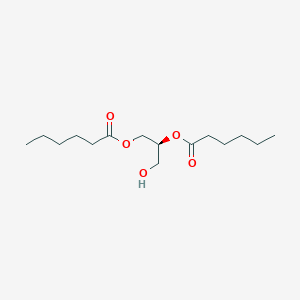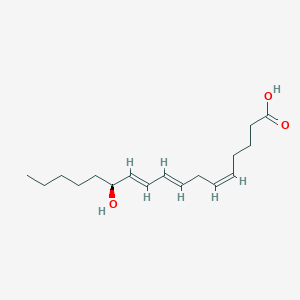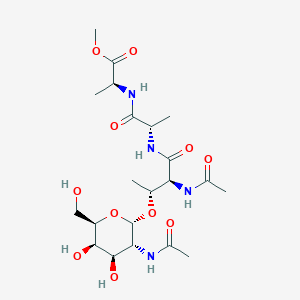
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, also known as GalNAc-T3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Mechanism Of Action
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor works by inhibiting the activity of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, which is an enzyme responsible for the glycosylation of proteins. Glycosylation is a post-translational modification that plays a crucial role in the regulation of protein function and stability. The inhibition of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester leads to the alteration of glycosylation patterns, which affects the function and stability of proteins involved in cancer cell growth and proliferation.
Biochemical And Physiological Effects
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs by inhibiting the expression of multidrug resistance proteins. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been found to modulate the immune response by altering the expression of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester, making it an ideal tool for studying the role of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester in cancer cell growth and proliferation. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to have low toxicity and high stability, making it suitable for in vivo studies. However, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has some limitations for lab experiments, including its high cost and limited availability.
Future Directions
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has several potential future directions. Firstly, further studies are needed to investigate the efficacy of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor in combination with chemotherapy drugs for the treatment of cancer. Secondly, the development of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor analogs with improved pharmacokinetic properties and lower cost could enhance its potential for clinical use. Finally, the identification of other enzymes involved in glycosylation and the development of inhibitors targeting these enzymes could provide new avenues for cancer therapy.
Synthesis Methods
The synthesis of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor involves the chemical modification of threonine using the esterification process. The process involves the reaction of threonine with acetic anhydride to form the corresponding ester, which is then reacted with alanine and glycine to form the desired peptide. The final product is obtained by reacting the peptide with N-acetylglucosamine (GlcNAc) to form 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor.
Scientific Research Applications
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been extensively studied for its potential applications in cancer research. The overexpression of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester has been observed in various cancers, including breast, prostate, and colon cancer. 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been shown to inhibit the growth and proliferation of cancer cells by suppressing the expression of 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester. Furthermore, 3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester inhibitor has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy.
properties
CAS RN |
125316-77-0 |
|---|---|
Product Name |
3-O-(2-Acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester |
Molecular Formula |
C21H36N4O11 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H36N4O11/c1-8(18(31)23-9(2)20(33)34-6)22-19(32)14(24-11(4)27)10(3)35-21-15(25-12(5)28)17(30)16(29)13(7-26)36-21/h8-10,13-17,21,26,29-30H,7H2,1-6H3,(H,22,32)(H,23,31)(H,24,27)(H,25,28)/t8-,9-,10+,13+,14-,15+,16-,17+,21-/m0/s1 |
InChI Key |
QFTWCPDZXGYNJL-FZKFWNPXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)NC(=O)C |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Other CAS RN |
125316-77-0 |
synonyms |
3-O-(2-acetamido-2-deoxygalactopyranosyl)-acetyl-threonyl-alanyl-alanine methyl ester Ac-Thr(alpha-GalNAc)-Ala-Ala-OMe ATGAAAM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




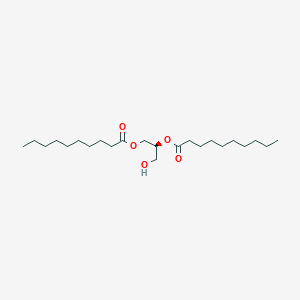
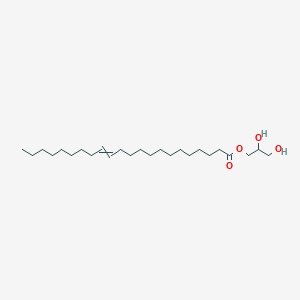
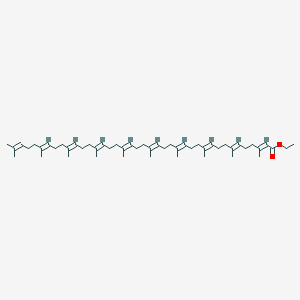
![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)
